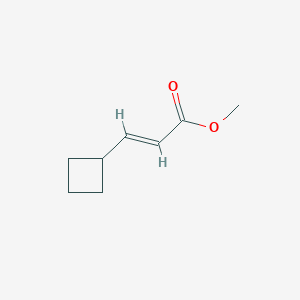

(E)-Methyl 3-cyclobutylacrylate

Description

(E)-Methyl 3-cyclobutylacrylate is an α,β-unsaturated ester characterized by a cyclobutyl group attached to the β-carbon of the acrylate moiety. The cyclobutyl substituent may confer unique steric and electronic properties, influencing its reactivity and physical characteristics compared to linear or aromatic analogs.

Properties

IUPAC Name |

methyl (E)-3-cyclobutylprop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-10-8(9)6-5-7-3-2-4-7/h5-7H,2-4H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPDYEYCJYMCBP-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1CCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-Methyl 3-cyclobutylacrylate typically involves the esterification of 3-cyclobutylacrylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-cyclobutylacrylic acid+methanolacid catalyst(E)-Methyl 3-cyclobutylacrylate+water

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: (E)-Methyl 3-cyclobutylacrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Amino or thiol derivatives.

Scientific Research Applications

(E)-Methyl 3-cyclobutylacrylate has diverse applications in scientific research:

Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.

Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.

Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of coatings, adhesives, and other materials requiring specific chemical characteristics.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-cyclobutylacrylate involves its interaction with various molecular targets. The compound can undergo polymerization, forming long chains that impart specific mechanical and chemical properties to the resulting materials. The cyclobutyl group provides rigidity and stability, enhancing the performance of the polymers in various applications.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table highlights key structural analogs of (E)-Methyl 3-cyclobutylacrylate, focusing on substituent variations and their implications:

Key Observations :

- Cyclobutyl vs.

- Functional Group Variations : Substituents like formyl (1866-31-5) or bromo (79432-87-4) enable site-specific modifications, whereas methyl or ethyl esters influence solubility and volatility .

Physicochemical Properties and Analytical Data

While direct data on this compound is scarce, inferences can be drawn from related compounds:

- Boiling Point : Methyl acrylates typically have boiling points between 120–200°C, depending on substituent size and polarity.

- Solubility: Cyclobutyl groups may reduce water solubility compared to smaller alkyl groups but improve compatibility with non-polar solvents.

- Chromatographic Behavior : Gas chromatography (GC) traces of similar methyl esters (e.g., ) show retention times influenced by substituent hydrophobicity. Cyclobutyl derivatives may elute later than linear analogs due to increased molecular weight .

Research Findings and Industrial Relevance

- Crystal Structures : Studies on analogs like (E)-Methyl 2-benzyl-3-o-tolylacrylate () reveal planar arrangements of the acrylate group, which could stabilize transition states in reactions.

- Synthetic Challenges : Steric hindrance from the cyclobutyl group may necessitate optimized reaction conditions (e.g., higher temperatures or catalysts) for esterification or cross-couplings .

- Toxicity and Handling : Methacrylate esters (e.g., ) require careful handling due to respiratory irritancy, suggesting similar safety protocols for cyclobutyl derivatives .

Biological Activity

(E)-Methyl 3-cyclobutylacrylate is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHO

- Molecular Weight : 168.24 g/mol

- IUPAC Name : (E)-Methyl 3-cyclobutylprop-2-enoate

The compound features a cyclobutyl group attached to an acrylate moiety, which may influence its reactivity and biological interactions.

Biological Activity Data

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Cytotoxicity | Induction of apoptosis in cancer cells | |

| Enzyme Interaction | Potential inhibition of kinases |

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition of growth in Gram-positive bacteria, highlighting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Lines

Research involving human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. This suggests its potential utility in cancer therapeutics.

Research Findings

- Cytotoxicity Assays : In vitro assays showed that the compound exhibits cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the disruption of mitochondrial function leading to increased reactive oxygen species (ROS) production.

- Enzyme Inhibition Studies : Preliminary studies indicated that this compound could inhibit specific kinases involved in cell signaling pathways related to cancer progression.

- Metabolic Pathways : The compound is metabolized via cytochrome P450 enzymes, which may influence its bioavailability and efficacy in biological systems.

Future Directions

Further research is needed to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

- In vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Structure-Activity Relationship (SAR) : To optimize the compound for enhanced efficacy and reduced toxicity.

- Mechanistic Studies : To clarify the specific molecular targets affected by the compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.